Sarmazenil

概要

説明

サルマゼンジルは、Ro15-3505としても知られており、ベンゾジアゼピン系に属する化合物です。ベンゾジアゼピン受容体の部分的逆アゴニストとして作用し、ほとんどのベンゾジアゼピン系薬物とは反対の効果をもたらします。鎮静効果を生み出すのではなく、サルマゼンジルは不安誘発作用とけいれん誘発作用を示します。 主に獣医学において、ベンゾジアゼピン系鎮静薬の効果を逆転させるために使用され、麻酔された動物の迅速な覚醒を可能にします .

製法

サルマゼンジルの合成は、イミダゾベンゾジアゼピン構造の核の調製から始まるいくつかの段階を伴います。合成経路には通常、以下の段階が含まれます。

イミダゾベンゾジアゼピン核の形成: 適切な前駆体の環化により、イミダゾベンゾジアゼピン環系が形成されます。

塩素化: ベンゾジアゼピン環の7位に塩素原子が導入されます。

エステル化: イミダゾベンゾジアゼピン環の3位にエチルエステルが形成されます。

サルマゼンジルの工業的製造法は、これらの段階を最適化して高収率と高純度を確保し、スケーラブルな反応条件と精製技術を使用することが考えられます .

準備方法

The synthesis of sarmazenil involves several steps, starting with the preparation of the core imidazobenzodiazepine structure. The synthetic route typically includes the following steps:

Formation of the Imidazobenzodiazepine Core: This involves the cyclization of appropriate precursors to form the imidazobenzodiazepine ring system.

Chlorination: Introduction of a chlorine atom at the 7-position of the benzodiazepine ring.

Esterification: Formation of the ethyl ester at the 3-position of the imidazobenzodiazepine ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .

化学反応の分析

サルマゼンジルは、次のようなさまざまな化学反応を起こします。

酸化: サルマゼンジルは特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、サルマゼンジルをその還元形に変換することができ、薬理作用を変える可能性があります。

置換: ハロゲン化またはアルキル化などのさまざまな置換反応をベンゾジアゼピン環に対して行うことができ、さまざまな官能基を導入することができます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Sleep Disorders

Sarmazenil has been studied for its effects on sleep propensity. A notable study involving healthy adults demonstrated that repeated administration of this compound at dosages of 1 mg and 2 mg significantly reduced total sleep time over a 24-hour period. The study highlighted:

- Performance Improvement : Participants exhibited improved reaction times in cognitive tasks such as the "categories search" task and the "Stroop" test, suggesting potential applications in enhancing alertness during sleep deprivation scenarios .

Anesthesia

This compound is also utilized in veterinary medicine, particularly for its anesthetic properties in animals. A study involving captive chimpanzees showed that:

- Effective Anesthesia : this compound was administered post-anesthesia induction with midazolam to reverse sedation effectively. The combination resulted in stable anesthesia with minimal cardiovascular complications, indicating its utility in managing anesthesia protocols in veterinary settings .

Neuropsychiatric Disorders

Research indicates that this compound may have implications for treating cognitive disorders, including Alzheimer's disease. Its role as a GABAA receptor inverse agonist suggests potential benefits in:

- Cognition Enhancement : By modulating GABAergic activity, this compound may help improve cognitive function in patients with neurodegenerative conditions .

Data Table: Summary of Research Findings on this compound

Case Study 1: Sleep Propensity

In a controlled trial involving twelve healthy males, participants underwent a regimen of sleep deprivation followed by administration of this compound. The outcomes indicated a marked reduction in sleep duration during the experimental periods, alongside enhanced performance on cognitive tasks, underscoring its potential as a cognitive enhancer under conditions of sleep loss .

Case Study 2: Anesthesia in Wildlife

In veterinary applications, this compound was used to reverse sedation induced by midazolam in chimpanzees undergoing medical procedures. The results demonstrated that the combination provided effective anesthesia with minimal adverse effects, supporting its use in wildlife management and veterinary practices .

作用機序

サルマゼンジルは、ベンゾジアゼピン受容体における部分的逆アゴニストとして作用することにより、その効果を発揮します。これらの受容体は、関連するイオンチャネル内の塩化物イオンの流束を調節するGABA_A受容体複合体の部分です。GABA_A受容体のベンゾジアゼピン部位に結合することにより、サルマゼンジルは受容体の活性を低下させ、神経興奮性と不安誘発作用を亢進させます。 この機序は、GABA作動性抑制を増強して鎮静効果を生み出す典型的なベンゾジアゼピンとは反対です .

類似化合物との比較

サルマゼンジルは、次のような他のベンゾジアゼピン受容体リガンドと比較することができます。

これらの比較は、サルマゼンジルが部分的逆アゴニストとして持つ独特の薬理学的プロファイルを強調し、他のベンゾジアゼピン受容体リガンドとは異なります .

生物活性

Sarmazenil, a benzodiazepine antagonist, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound acts primarily as an antagonist at the GABA_A receptor. By binding to the benzodiazepine site of the GABA_A receptor, it can reverse the effects of benzodiazepines like midazolam and zolazepam. This makes this compound particularly useful in clinical settings where rapid reversal of sedation is required. Studies have shown that it effectively reduces recovery time from anesthesia in various animal models, including cheetahs and domestic animals .

Pharmacological Profile

- Chemical Structure : this compound is a pyridazinone derivative that exhibits high affinity for GABA_A receptors.

- Dosage : Typical dosages for effective reversal range from 0.005 mg/kg to 0.031 mg/kg depending on the species and context .

- Effects : this compound not only reverses sedation but also influences sleep patterns. Research indicates that repeated administration can significantly reduce total sleep duration in subjects .

Clinical Applications

This compound has been studied in various clinical scenarios:

- Anesthesia Reversal : In veterinary medicine, this compound has been shown to shorten recovery times from anesthesia induced by drugs like tiletamine-zolazepam. In trials involving cheetahs, it demonstrated a significant reduction in recovery time compared to controls .

- Intoxication Treatment : There are case reports suggesting that this compound may aid in the recovery of consciousness in patients with intoxication from substances like abamectin, although flumazenil is typically the primary agent used .

Case Studies

- Veterinary Use : A study involving cheetahs demonstrated that administration of this compound led to a significant reduction in recovery time from anesthesia. The average recovery time was notably shorter when compared to traditional methods without antagonists .

- Human Intoxication : A case report highlighted a patient recovering consciousness after receiving flumazenil post-abamectin ingestion. While this compound was not directly administered, its role as a benzodiazepine antagonist suggests potential benefits in similar scenarios .

Research Findings

Recent studies have focused on the efficacy and safety profile of this compound:

- Efficacy : In various trials, this compound has shown consistent results in reversing sedation without significant adverse effects.

- Safety Profile : It has been reported to have a favorable safety profile, with minimal side effects observed during its use in both human and veterinary medicine .

Data Summary Table

| Study Type | Subject | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Veterinary Study | Cheetah | 0.031 | Reduced recovery time from anesthesia |

| Human Case Report | Abamectin Intoxication | N/A | Improved consciousness post-treatment |

| Sleep Study | Human Subjects | 1 - 2 | Reduced total sleep duration |

特性

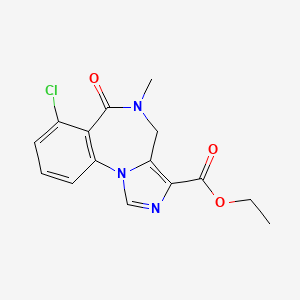

IUPAC Name |

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBAFQWNWJTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229281 | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-13-8 | |

| Record name | Sarmazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmazenil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。